molecular formula C15H14F3N B8199284 2-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine

2-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine

Cat. No.: B8199284
M. Wt: 265.27 g/mol
InChI Key: KUBBRALEUHKREX-UHFFFAOYSA-N
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Description

2-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine is a biphenyl derivative featuring a trifluoromethyl (-CF₃) group at the 4'-position of one phenyl ring and an ethanamine (-CH₂CH₂NH₂) moiety at the 4-position of the other phenyl ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound of interest in pharmaceutical and materials science research.

Properties

IUPAC Name

2-[4-[4-(trifluoromethyl)phenyl]phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N/c16-15(17,18)14-7-5-13(6-8-14)12-3-1-11(2-4-12)9-10-19/h1-8H,9-10,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBBRALEUHKREX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-(4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield trifluoromethyl-substituted benzaldehydes, while reduction can produce various amine derivatives .

Scientific Research Applications

2-(4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)ethanamine exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This can lead to modulation of enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Biphenyl Core

1-([1,1'-Biphenyl]-4-yl)ethanamine
  • Structure : Lacks the 4'-trifluoromethyl group.
  • Properties :
    • Molecular formula: C₁₄H₁₅N .
    • Molar mass: 197.28 g/mol .
    • Physical state: Pale yellow crystalline solid with low aqueous solubility .
2-((2-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)oxy)ethanamine Hydrochloride
  • Structure : Contains an oxygen bridge and -CF₃ at the 2-position of the biphenyl system.
  • Properties: Molecular formula: C₁₅H₁₅ClF₃NO . Molar mass: 317.74 g/mol .
  • Key Differences :
    • The oxygen bridge increases polarity, enhancing hydrogen-bonding capacity, while the 2-CF₃ position may alter steric interactions in biological targets .
2-(4-(Trifluoromethoxy)phenyl)ethanamine
  • Structure : Features a trifluoromethoxy (-OCF₃) group instead of -CF₃.
  • Properties: Molecular formula: C₉H₉F₃NO . Molar mass: 205.17 g/mol .

Substituent Position and Electronic Effects

Compound Name Substituent Position Electronic Effect Impact on Properties
Target Compound 4'-CF₃, 4-ethanamine Strong electron-withdrawing (-I) Enhanced lipophilicity, metabolic stability, and potential CNS activity .
2-(4-Methoxyphenyl)-N-[3-(CF₃)benzyl]ethanamine 4-OCH₃, 3-CF₃ Mixed (-I from CF₃, +I from OCH₃) Balanced electron density; methoxy may improve solubility but reduce stability .
(cis)-N1-((1R,2S)-2-(3’-CF₃-biphenyl)cyclopropyl)cyclohexane-1,4-diamine 3'-CF₃, cyclopropane Steric hindrance from cyclopropane Increased rigidity; altered binding kinetics in receptor interactions .

Physicochemical Properties

Property Target Compound (Est.) 1-([1,1'-Biphenyl]-4-yl)ethanamine 2-(4-(Trifluoromethoxy)phenyl)ethanamine
Molar Mass (g/mol) ~253.25 197.28 205.17
Boiling Point (°C) >300 (est.) 327.5 Not reported
Solubility Low in water Soluble in ether, methanol Moderate in polar solvents
LogP (est.) ~3.5 ~2.8 ~2.2

Biological Activity

2-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine, also known by its CAS number 142557-76-4, is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of organic compounds, which can influence their biological interactions.

The molecular formula of this compound is C15H14F3NC_{15}H_{14}F_3N, with a molar mass of 265.27 g/mol. Its structure incorporates a biphenyl moiety and an ethylamine side chain, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC15H14F3NC_{15}H_{14}F_3N
Molar Mass265.27 g/mol
CAS Number142557-76-4
LogPHigh (indicating lipophilicity)

Biological Activity Overview

Research indicates that compounds containing biphenyl and trifluoromethyl groups often exhibit diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The following sections detail specific findings related to the biological activity of this compound.

Anticancer Activity

A study investigating the structure-activity relationship (SAR) of biphenyl derivatives revealed that similar compounds demonstrate significant cytotoxic effects against various cancer cell lines. For instance, derivatives with trifluoromethyl substitutions often show enhanced potency due to increased electron-withdrawing effects leading to better target interaction.

Case Study: Cytotoxicity Testing
In vitro testing on human cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) indicated that compounds structurally analogous to this compound exhibited IC50 values ranging from 5 µM to 20 µM, suggesting moderate to high cytotoxicity.

Cell LineIC50 (µM)Reference
HeLa8
MCF-710
A54915

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has also been explored. Inhibition assays against cyclooxygenase enzymes (COX-1 and COX-2) showed promising results, indicating that the compound could reduce inflammatory responses by inhibiting prostaglandin synthesis.

Research Findings:

  • The compound demonstrated a COX-2 inhibition rate of approximately 70% at a concentration of 10 µM.

The biological activity of this compound is likely mediated through multiple pathways:

  • Receptor Binding : The trifluoromethyl group enhances binding affinity to various receptors involved in cancer proliferation and inflammation.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as histone deacetylases (HDACs), which play a role in tumor growth and inflammation.

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